molecular formula C13H16N4O3 B5881765 N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea

N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea

Cat. No.: B5881765
M. Wt: 276.29 g/mol
InChI Key: DOWVBQWJFJNYCI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a dimethoxyphenyl group and a pyrazolyl group, suggests potential biological activity and utility in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with 1-methyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer solvents and reagents, as well as waste minimization strategies, are also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-N’-(1H-pyrazol-3-yl)urea: Lacks the methyl group on the pyrazole ring.

    N-(2,4-dimethoxyphenyl)-N’-(1-methyl-1H-pyrazol-5-yl)urea: Different position of the pyrazole ring substitution.

    N-(2,4-dimethoxyphenyl)-N’-(1-methyl-1H-imidazol-3-yl)urea: Imidazole ring instead of pyrazole.

Uniqueness

The presence of both the dimethoxyphenyl and methylpyrazolyl groups in N-(2,4-dimethoxyphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea provides a unique combination of electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1-methylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-17-7-6-12(16-17)15-13(18)14-10-5-4-9(19-2)8-11(10)20-3/h4-8H,1-3H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWVBQWJFJNYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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